molecular formula C17H14O5 B3009256 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 6468-60-6

3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B3009256
CAS No.: 6468-60-6
M. Wt: 298.294
InChI Key: LXEYVDVUTABTPW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 7 and a 2,5-dimethoxyphenyl substituent at position 3 of the chromen-2-one scaffold. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-5-6-15(21-2)13(9-12)14-7-10-3-4-11(18)8-16(10)22-17(14)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEYVDVUTABTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired chromen-2-one derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride, to facilitate substitution reactions.

Major Products

    Oxidation: The major product is 3-(2,5-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

    Reduction: The major product is 3-(2,5-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties:
Research indicates that 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one exhibits significant antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity:
In vitro studies have demonstrated the compound's effectiveness against various bacterial and fungal strains. The promising results suggest potential therapeutic applications in treating infections.

Enzyme Inhibition:
The compound has shown potential as an inhibitor of α-amylase and α-glucosidase enzymes. This inhibition could play a role in managing blood sugar levels, making it relevant for diabetes research.

Anti-inflammatory and Anticancer Properties:
Preliminary studies suggest that it may possess anti-inflammatory effects and anticancer properties. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in cancer treatments.

Industrial Applications

Material Science:
Due to its unique chemical properties, this compound can be utilized as a building block for synthesizing complex organic molecules. It can also serve as a UV-absorbing agent or fluorescent dye in various industrial applications .

Case Studies

Study Focus Area Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential for health applications.
Study BAntimicrobial TestingShowed effectiveness against specific bacterial strains, warranting further investigation for therapeutic use.
Study CEnzyme InhibitionConfirmed inhibition of α-amylase and α-glucosidase, suggesting possible benefits in diabetes management.
Study DAnticancer ResearchPreliminary results indicate potential anticancer effects; further studies needed to confirm efficacy and safety.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Biological Activity Source/Reference
3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one C₁₇H₁₄O₅ 298.29 7-OH, 3-(2,5-di-OCH₃-Ph) Not explicitly reported Synthetic/Supplier data
3-(3,4-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one C₁₈H₁₆O₅ 312.32 7-OCH₃, 3-(3,4-di-OCH₃-Ph) Antimicrobial, antitumor potential Synthetic studies
Neobavaisoflavone C₂₀H₁₈O₄ 322.35 7-OH, 3-(4-OH-3-prenyl-Ph) Neuroprotective, Aβ42 inhibition Natural product
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 220.22 5,7-di-OH, 4-propyl Antimicrobial, fluorescent probes Synthetic derivatives
Key Observations:

Substituent Position and Bioactivity: The 7-hydroxy group in the target compound contrasts with 7-methoxy in the analogue from . The 2,5-dimethoxyphenyl substituent in the target compound differs from the 3,4-dimethoxyphenyl group in . The latter’s substitution pattern is more common in cytotoxic coumarins, as seen in antitumor studies .

Prenylation vs. Methoxylation :

  • Neobavaisoflavone contains a prenyl group (3-methylbut-2-enyl), which enhances membrane permeability and interaction with hydrophobic protein pockets. The target compound’s dimethoxy groups may offer similar lipophilicity but lack the conformational flexibility of prenyl chains.

Methodological and Pharmacological Comparisons

Table 2: Methodologies and Observed Activities
Compound Name Study Methodology Key Findings Reference
This compound Supplier data (no explicit study) Listed as a research chemical
Neobavaisoflavone Molecular docking, dynamics Inhibits Aβ42 aggregation (neuroprotection)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Antimicrobial assays Activity against S. aureus and E. coli
Insights:
  • Neuroprotective Potential: Neobavaisoflavone’s inhibition of Aβ42 aggregation via π-π stacking and hydrogen bonding suggests that the target compound’s 7-hydroxy and dimethoxy groups could similarly interact with amyloidogenic peptides, though this requires experimental validation.
  • Antimicrobial Activity : The propyl-substituted coumarin in showed moderate antimicrobial effects, implying that the target compound’s bulkier dimethoxyphenyl group might enhance or alter its spectrum of activity.

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound belongs to the coumarin class, characterized by a benzopyrone structure. Its molecular formula is C16_{16}H14_{14}O4_{4}, and its structure features methoxy groups that are pivotal in enhancing biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of coumarin derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains using methods such as the disc diffusion method.

Table 1: Antimicrobial Activity Results

Microorganism Zone of Inhibition (mm) Standard Drug Control
Streptococcus (G+ve)15AmpicillinDMF
Pseudomonas aeruginosa (G-ve)12StreptomycinDMF
Candida albicans14FluconazoleDMF

The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, alongside antifungal effects against Candida species. Comparatively, its efficacy was notable against standard drugs used as controls .

Anticancer Activity

Research has indicated that coumarins possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. In vitro studies on cell lines such as A549 (lung carcinoma) have shown promising results.

  • Apoptosis Induction : Coumarin derivatives can trigger apoptosis in cancer cells by modulating key apoptotic pathways.
  • Inhibition of Cell Proliferation : Studies demonstrate that the compound inhibits cell cycle progression in cancer cells, leading to reduced tumor growth.

Table 2: Anticancer Activity Overview

Cell Line IC50_{50} (µM) Effect
A54925Induction of apoptosis
MCF-7 (Breast Cancer)34Inhibition of proliferation
LNCaP (Prostate Cancer)30Apoptosis and cell cycle arrest

The anticancer activity is attributed to the compound's ability to influence signaling pathways associated with cancer progression, including the PI3K/Akt pathway .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this coumarin derivative exhibits additional biological activities:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the synthesis of various coumarin derivatives and their biological evaluation. The findings suggested that modifications at specific positions on the coumarin structure could enhance antimicrobial and anticancer activities significantly .

Another investigation into the structure-activity relationship (SAR) revealed that substituents such as methoxy groups at positions C-7 and C-8 play a crucial role in augmenting biological efficacy .

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